molecular formula C13H13ClN2OS B5886639 1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole

1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole

Cat. No. B5886639
M. Wt: 280.77 g/mol
InChI Key: LNAYUIVOWNDPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole, commonly known as CPDD, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CPDD is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. CPDD has been shown to inhibit the activity of COX-1 and COX-2, which are enzymes that play a key role in the production of prostaglandins. Prostaglandins are involved in the regulation of pain and inflammation, and inhibiting their production can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
CPDD has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, CPDD has been shown to have antioxidant and neuroprotective effects. CPDD has also been shown to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPDD in lab experiments is its well-characterized pharmacological properties. CPDD has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers. However, one limitation of using CPDD is its potential toxicity. CPDD has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on CPDD. One area of interest is in the development of new pain medications. CPDD has shown promising analgesic properties, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current pain medications. Another area of interest is in the development of new cancer treatments. CPDD has been shown to inhibit the growth of cancer cells in vitro, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current cancer treatments. Finally, CPDD could be studied further to better understand its mechanism of action and its potential for use in other areas of research.

Synthesis Methods

The synthesis method of CPDD involves the reaction of 4-chlorothiophenol with acetylacetone and hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of CPDD as a yellow crystalline solid. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

CPDD has been used in a variety of scientific research studies. One of the most prominent applications of CPDD is in the study of pain and inflammation. CPDD has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. CPDD has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAYUIVOWNDPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

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